molecular formula C13H16N4O2S B459974 6-amino-3-(methoxymethyl)-5-spiro[2H-pyrano[2,3-c]pyrazole-4,4'-thiane]carbonitrile

6-amino-3-(methoxymethyl)-5-spiro[2H-pyrano[2,3-c]pyrazole-4,4'-thiane]carbonitrile

Cat. No. B459974
M. Wt: 292.36g/mol
InChI Key: WNXWUQRVNFZHIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-3-(methoxymethyl)-5-spiro[2H-pyrano[2,3-c]pyrazole-4,4'-thiane]carbonitrile is an organosulfur heterocyclic compound, an oxaspiro compound, a nitrile and an organic sulfide.

Scientific Research Applications

Synthesis Methods

One of the primary scientific research applications of 6-amino-3-(methoxymethyl)-5-spiro[2H-pyrano[2,3-c]pyrazole-4,4'-thiane]carbonitrile involves its synthesis. A notable method includes a four-component condensation process using carbonyl compounds, malononitrile, β-keto esters, and hydrazine hydrate in ethanol with triethylamine as a catalyst. This method is selective and efficient, leading to the formation of 6-amino-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitriles and spiro[(3H)-indole-3,4′-(4′H)-pyrano[2,3-c]pyrazol]-2-ones (Litvinov, Rodinovskaya, & Shestopalov, 2009).

Corrosion Inhibition

This compound has also been studied for its potential as a corrosion inhibitor. Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives have been synthesized and investigated for their inhibitory effects on mild steel corrosion in hydrochloric acid. Experimental and theoretical techniques indicate these compounds' significant effectiveness as corrosion inhibitors, particularly in acidic environments (Gupta et al., 2018).

Green Chemistry Applications

In the context of green chemistry, the synthesis of 6-amino-3-(methoxymethyl)-5-spiro[2H-pyrano[2,3-c]pyrazole-4,4'-thiane]carbonitrile derivatives using environmentally friendly methods has been a focus. One study demonstrates a synthesis protocol using deep eutectic solvents, offering a less toxic and more sustainable alternative to conventional methods (Bhosle, Khillare, Dhumal, & Mane, 2016).

Antimicrobial Properties

The antimicrobial properties of compounds related to 6-amino-3-(methoxymethyl)-5-spiro[2H-pyrano[2,3-c]pyrazole-4,4'-thiane]carbonitrile have been explored. Researchers have synthesized various fused pyran compounds, including those with spiro-pyran residues, to evaluate their antimicrobial efficacy (Mishriky et al., 2001).

Bioactive Compound Synthesis

This compound is utilized as a building block in the synthesis of bioactive heterocyclic compounds. Its reactive nature makes it a valuable component in creating a range of biologically significant molecules, highlighting its versatility in drug discovery and medicinal chemistry applications (Patel, 2017).

properties

Product Name

6-amino-3-(methoxymethyl)-5-spiro[2H-pyrano[2,3-c]pyrazole-4,4'-thiane]carbonitrile

Molecular Formula

C13H16N4O2S

Molecular Weight

292.36g/mol

IUPAC Name

6-amino-3-(methoxymethyl)spiro[2H-pyrano[2,3-c]pyrazole-4,4'-thiane]-5-carbonitrile

InChI

InChI=1S/C13H16N4O2S/c1-18-7-9-10-12(17-16-9)19-11(15)8(6-14)13(10)2-4-20-5-3-13/h2-5,7,15H2,1H3,(H,16,17)

InChI Key

WNXWUQRVNFZHIJ-UHFFFAOYSA-N

SMILES

COCC1=C2C(=NN1)OC(=C(C23CCSCC3)C#N)N

Canonical SMILES

COCC1=C2C(=NN1)OC(=C(C23CCSCC3)C#N)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-amino-3-(methoxymethyl)-5-spiro[2H-pyrano[2,3-c]pyrazole-4,4'-thiane]carbonitrile
Reactant of Route 2
6-amino-3-(methoxymethyl)-5-spiro[2H-pyrano[2,3-c]pyrazole-4,4'-thiane]carbonitrile
Reactant of Route 3
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6-amino-3-(methoxymethyl)-5-spiro[2H-pyrano[2,3-c]pyrazole-4,4'-thiane]carbonitrile
Reactant of Route 4
6-amino-3-(methoxymethyl)-5-spiro[2H-pyrano[2,3-c]pyrazole-4,4'-thiane]carbonitrile
Reactant of Route 5
6-amino-3-(methoxymethyl)-5-spiro[2H-pyrano[2,3-c]pyrazole-4,4'-thiane]carbonitrile
Reactant of Route 6
6-amino-3-(methoxymethyl)-5-spiro[2H-pyrano[2,3-c]pyrazole-4,4'-thiane]carbonitrile

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